molecular formula C19H20N4O B2865791 4-(1H-pyrrol-1-yl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzamide CAS No. 2034588-26-4

4-(1H-pyrrol-1-yl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzamide

Cat. No.: B2865791
CAS No.: 2034588-26-4
M. Wt: 320.396
InChI Key: SNHDLACGJODJKN-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative featuring a 1H-pyrrole substituent at the 4-position of the benzene ring and a tetrahydropyrazolo[1,5-a]pyridine moiety linked via a methylene group. Its structure combines aromatic and heterocyclic elements, which are common in bioactive molecules targeting enzymes or receptors. The pyrrole group may contribute to π-π stacking interactions or hydrogen bonding, enhancing binding affinity.

Properties

IUPAC Name

4-pyrrol-1-yl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O/c24-19(15-6-8-17(9-7-15)22-10-3-4-11-22)20-13-16-14-21-23-12-2-1-5-18(16)23/h3-4,6-11,14H,1-2,5,12-13H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNHDLACGJODJKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=C(C=N2)CNC(=O)C3=CC=C(C=C3)N4C=CC=C4)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazole-Containing Benzamide Derivatives ()

Compounds such as 3,4-dichloro-N-(5-(morpholinomethyl)-4-(pyridin-3-yl)thiazol-2-yl)benzamide (4d) and N-(5-((dimethylamino)methyl)-4-(pyridin-3-yl)thiazol-2-yl)isonicotinamide (4h) share the benzamide backbone but replace the tetrahydropyrazolo[1,5-a]pyridine with a thiazole ring. Key differences include:

  • Substituent Effects : The morpholine (4d) and dimethylamine (4h) groups in these analogs may enhance solubility but reduce metabolic stability compared to the pyrrole group in the target compound.
  • Physical Properties : These analogs are reported as white or yellow solids with melting points ranging from 160–220°C, similar to the expected properties of the target compound .

Atulliflaponum ()

Atulliflaponum, a WHO-listed compound, shares the tetrahydropyrazolo[1,5-a]pyridine core but differs in substituents:

  • Substituent Variation : The benzoyl group is replaced with a cyclohexane-carboxamide, which may enhance lipophilicity and membrane permeability.
  • Biological Relevance : Atulliflaponum’s design suggests optimization for oral bioavailability, a trait that could inform development strategies for the target compound .

Pyrazolo[1,5-a]Pyrimidine Carboxamides ()

Compounds like N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-5-methyl-7-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide (8a) feature a pyrimidine ring fused to pyrazole. Key distinctions include:

  • Ring Size : The pyrimidine ring (6-membered) vs. pyridine (6-membered but with different nitrogen positioning) alters electronic properties and steric bulk.
  • Synthetic Accessibility : Ultrasound-assisted synthesis of 8a achieved 90% yield, suggesting efficient routes for related compounds .

Tetrahydropyrazolo[1,5-a]Pyrazine Derivatives ()

The compound N-(1,2-diphenylethyl)-4-oxo-5-{[4-(trifluoromethyl)phenyl]methyl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamide highlights:

  • Functional Groups : The trifluoromethyl group increases electronegativity and metabolic resistance, contrasting with the pyrrole’s electron-donating nature.

Key Research Findings and Implications

  • Structural Rigidity vs. Flexibility : The tetrahydropyrazolo[1,5-a]pyridine core in the target compound offers rigidity, which may improve target selectivity over more flexible thiazole analogs .
  • Substituent Optimization : The pyrrole group’s electron-rich nature could enhance binding to hydrophobic pockets, whereas trifluoromethyl groups (as in ) improve metabolic stability .
  • Synthetic Challenges : Efficient synthesis routes (e.g., ultrasound-assisted methods in ) may be applicable to the target compound, though its pyrrole substituent could complicate reaction conditions .

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